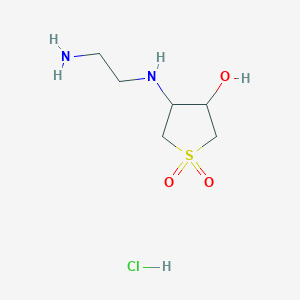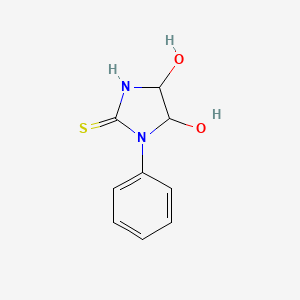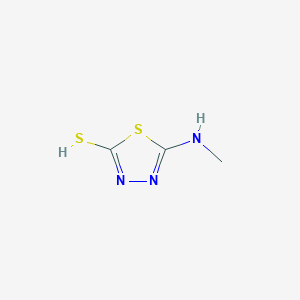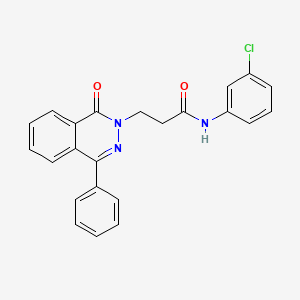
N-(3-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide
Übersicht
Beschreibung
PARP1-IN-8 is a potent inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. PARP1 plays a crucial role in the repair of single-strand breaks in DNA, and its inhibition can lead to the accumulation of DNA damage, ultimately causing cell death. This makes PARP1-IN-8 a valuable compound in cancer research and therapy, particularly for tumors with deficiencies in DNA repair mechanisms.
Wissenschaftliche Forschungsanwendungen
PARP1-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the effects of PARP1 inhibition on tumor cells, especially those with BRCA mutations . In biology, it helps elucidate the role of PARP1 in DNA repair and cell death pathways. In medicine, PARP1-IN-8 is being investigated as a potential therapeutic agent for various cancers, including breast and ovarian cancers . Additionally, it has applications in the development of new drugs and therapeutic strategies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of PARP1-IN-8 involves several key steps, including halogenation, esterification, and hydrolysis reactions. One method starts with 6-hydroxy nicotinic acid, which undergoes a halogenation reaction followed by esterification and hydrolysis to yield the desired intermediate . The synthesis process is designed to be cost-effective and to provide high yields, making it suitable for industrial production.
Industrial Production Methods: Industrial production of PARP1-IN-8 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput. The reaction conditions are carefully controlled to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: PARP1-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of PARP1-IN-8 include halogenating agents, esterifying agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results.
Major Products: The major products formed from these reactions are intermediates that are further processed to yield the final compound, PARP1-IN-8. These intermediates are crucial for the stepwise synthesis and ensure the purity and potency of the final product.
Wirkmechanismus
PARP1-IN-8 exerts its effects by inhibiting the activity of PARP1, an enzyme involved in the repair of single-strand breaks in DNA . By binding to the catalytic domain of PARP1, PARP1-IN-8 prevents the enzyme from repairing DNA damage, leading to the accumulation of DNA breaks and ultimately causing cell death. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA mutations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to PARP1-IN-8 include other PARP inhibitors such as olaparib, rucaparib, and niraparib . These compounds also target PARP1 and are used in cancer therapy.
Uniqueness: PARP1-IN-8 is unique in its high potency and selectivity for PARP1 compared to other PARP inhibitors . Its specific binding affinity and ability to induce cell death in cancer cells with DNA repair deficiencies make it a valuable tool in cancer research and therapy.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c24-17-9-6-10-18(15-17)25-21(28)13-14-27-23(29)20-12-5-4-11-19(20)22(26-27)16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYHFRMRSLOWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





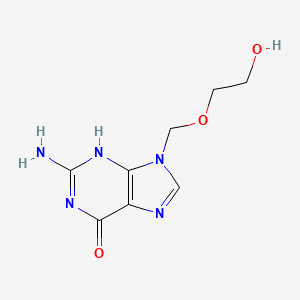
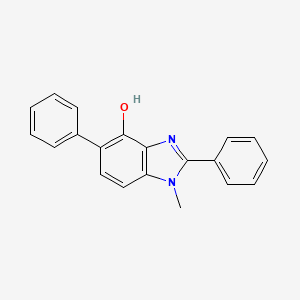

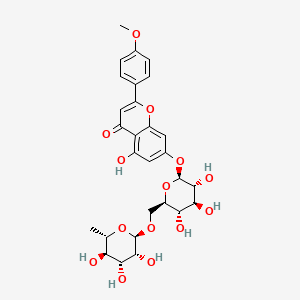
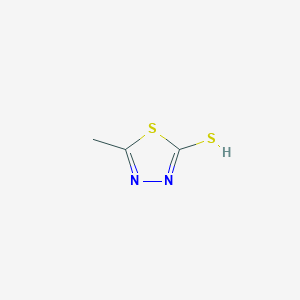
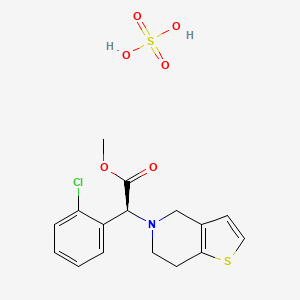


![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-](/img/structure/B7760122.png)
